"Hexan-3-yl carbonochloridate" chemical properties and structure
"Hexan-3-yl carbonochloridate" chemical properties and structure
An In-Depth Technical Guide to Hexan-3-yl Carbonochloridate: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
Hexan-3-yl carbonochloridate, also known as 3-hexyl chloroformate, is a reactive organic compound belonging to the chloroformate ester class.[1][2] As with other chloroformates, its chemical architecture is a hybrid of an acid chloride and an ester, bestowing upon it a unique and synthetically valuable reactivity profile.[3] This guide provides a comprehensive overview of Hexan-3-yl carbonochloridate, detailing its molecular structure, physicochemical properties, synthesis, and core reactivity. Furthermore, it explores its applications as a versatile intermediate in organic synthesis, with a particular focus on its relevance to professionals in drug development and pharmaceutical research. Its utility is highlighted by its role as a potential impurity in the synthesis of Dabigatran Etexilate Mesylate, a potent nonpeptide and direct thrombin inhibitor, underscoring its relevance in the pharmaceutical landscape.[1]
Molecular Structure and Identification
The identity of a chemical reagent is fundamental to its application. This section outlines the structural and formal identifiers for Hexan-3-yl carbonochloridate.
Chemical Structure
The molecule consists of a hexyl aliphatic chain where the carbonochloridate functional group is attached to the third carbon atom. This secondary substitution pattern influences its steric hindrance and reactivity compared to linear primary chloroformates.
Caption: Molecular structure of Hexan-3-yl carbonochloridate.
Nomenclature and Identifiers
A summary of the key identifiers for this compound is provided below.
| Identifier | Value | Source(s) |
| IUPAC Name | Hexan-3-yl carbonochloridate | [1] |
| Synonyms | 3-Hexyl chloroformate, 1-Ethylbutyl carbonochloridate | [1][2] |
| CAS Number | 58906-62-0 | [1][4] |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [2] |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectroscopic characteristics of a reagent is crucial for its proper handling, reaction monitoring, and purification.
Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless oil / Clear liquid | [5][6] |
| Purity | Commercially available at >95% purity | [4][7] |
| Reactivity | Water reactive | [8] |
| Storage Temperature | 2-8°C recommended for long-term storage | [7][9] |
Spectroscopic Profile
While detailed spectral data requires experimental acquisition, the expected spectroscopic signatures can be inferred from its structure.
-
Infrared (IR) Spectroscopy: A strong, characteristic carbonyl (C=O) stretching band is expected, which is a key indicator of the chloroformate group. Post-synthesis analysis confirms a strong carbonyl band with the absence of a hydroxyl (-OH) band from the starting alcohol, indicating a successful reaction.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the two terminal methyl groups (CH₃), the various methylene groups (CH₂), and a distinct downfield multiplet for the methine proton (CH) attached to the oxygen atom would be observed.
-
¹³C NMR: A signal for the carbonyl carbon would be present in the downfield region (typically ~150-160 ppm), along with distinct signals for the six carbons of the hexyl chain.
-
Synthesis and Manufacturing
The most common and direct method for synthesizing chloroformate esters is the reaction of the corresponding alcohol with phosgene.
Primary Synthetic Route: Reaction of 3-Hexanol with Phosgene
This synthesis involves the nucleophilic attack of 3-hexanol on phosgene (COCl₂). The reaction is typically performed in a non-protic solvent at reduced temperatures to control the exothermicity and minimize side reactions. The primary byproduct of this reaction is hydrogen chloride (HCl).
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[5]
Materials:
-
3-Hexanol (0.2 moles)
-
12.5% Phosgene in benzene (345 ml, 0.4 moles)
-
Ice bath
-
Anhydrous reaction vessel with stirring mechanism
-
Nitrogen gas line
Procedure:
-
Reaction Setup: Charge the reaction vessel with the 12.5% phosgene in benzene solution. Cool the vessel in an ice bath with continuous stirring under anhydrous conditions.
-
Alcohol Addition: Add 3-hexanol (0.2 moles) dropwise to the cooled phosgene solution. The slow addition rate is critical to manage the reaction's exothermic nature. The total addition time should be approximately 2 hours and 15 minutes.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Workup - Gas Purge: Pass a stream of gaseous nitrogen through the solution for several hours. This crucial step removes the excess toxic phosgene and the corrosive hydrogen chloride byproduct.
-
Isolation: Evaporate the solvent (benzene) in vacuo. The resulting product is a colorless oil. The yield is reported to be approximately 86%.[5] The product can be used directly in subsequent reactions without further purification.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Hexan-3-yl carbonochloridate.
Alternative and Safer Methodologies
Given the extreme toxicity of phosgene gas, safer alternatives are often employed in modern synthesis. Triphosgene (bis(trichloromethyl) carbonate), a solid, crystalline compound, can be used as a phosgene equivalent.[10] The reaction is typically carried out in the presence of a tertiary amine base, such as pyridine, to generate phosgene in situ and neutralize the HCl byproduct.[10][11]
Chemical Reactivity and Mechanistic Considerations
Core Reactivity: The Chloroformate Functional Group
The chloroformate group is a powerful acylating agent. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Reactions proceed via a nucleophilic acyl substitution mechanism, similar to that of acid chlorides, though often with a more controlled reaction rate.[3]
Key Reactions
Hexan-3-yl carbonochloridate is primarily used to introduce the hexan-3-yloxycarbonyl group onto nucleophilic substrates.
-
Reaction with Amines (Carbamate Formation): This is one of the most important reactions of chloroformates. Primary or secondary amines react readily to form stable carbamate linkages, which are prevalent in pharmaceuticals and agrochemicals.[6][12]
-
Reaction with Alcohols (Carbonate Formation): In the presence of a base (e.g., pyridine), it reacts with other alcohols to form unsymmetrical carbonates.
-
Hydrolysis: The compound is sensitive to water and will hydrolyze to form 3-hexanol, carbon dioxide, and hydrochloric acid.[3] This necessitates handling under anhydrous conditions.
Reaction Pathway Diagram: Carbamate Synthesis
Caption: General reaction pathway for carbamate formation.
Applications in Research and Drug Development
Role as a Synthetic Building Block
Hexan-3-yl carbonochloridate serves as a key building block for introducing a specific lipophilic moiety into a larger molecule. In drug design, modifying the lipophilicity of a lead compound is a critical strategy for optimizing its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The branched hexyl group can modulate these properties differently than a linear chain.
Specific Case Study: An Intermediate in Pharmaceutical Synthesis
This compound is identified as a potential impurity in the synthesis of Dabigatran Etexilate Mesylate.[1] Dabigatran etexilate is a prodrug that contains a carbamate group. The synthesis of such prodrugs often involves the reaction of an alcohol or phenol with a chloroformate. The presence of Hexan-3-yl carbonochloridate as an impurity suggests its use, or the use of a structurally related chloroformate, in the manufacturing process of either the final drug or a key intermediate. This highlights the industrial relevance of this class of reagents.
The Importance of the Carbamate Linkage in Medicinal Chemistry
The carbamate linkage formed from chloroformate precursors is a common functional group in many approved drugs. It can act as a stable isostere for amide or ester bonds, often improving a molecule's metabolic stability. Furthermore, carbamates are frequently used in prodrug strategies to mask polar functional groups (like alcohols or amines), thereby increasing oral bioavailability.
Safety, Handling, and Storage
Hazard Profile
While a specific, comprehensive safety data sheet for Hexan-3-yl carbonochloridate is not detailed in the provided results, data for the closely related Hexyl chloroformate (the n-hexyl isomer) indicates significant hazards.[13] By extension, Hexan-3-yl carbonochloridate should be treated as a hazardous substance.
-
Classification: Likely causes severe skin burns and eye damage, is toxic if swallowed or in contact with skin, and may be fatal if inhaled.[3][13]
-
Reactivity Hazards: It is water-reactive and contact with moisture can liberate toxic and corrosive hydrogen chloride gas.[8][13]
Safe Handling Procedures
All work with this chemical must be conducted with stringent safety measures.
-
Engineering Controls: Use only under a certified chemical fume hood.[8][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, a face shield, and a lab coat.[8][13]
-
Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from water and sources of ignition.[8][13]
Storage Recommendations
Proper storage is essential to maintain the reagent's integrity and ensure safety.
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][13]
-
Specifics: Storage in a corrosives area, often under refrigeration (2-8°C) and an inert atmosphere like nitrogen, is recommended.[9][13]
-
Incompatibilities: Keep away from strong oxidizing agents, bases, alcohols, and amines.[13]
First Aid Measures
In case of exposure, immediate medical attention is required.[8][13]
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8][13]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8]
-
Ingestion: Rinse mouth and drink plenty of water. Do NOT induce vomiting.[8][13]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]
Conclusion
Hexan-3-yl carbonochloridate is a valuable and highly reactive chemical intermediate. Its utility lies in its ability to efficiently introduce the hexan-3-yloxycarbonyl group, enabling the synthesis of complex carbonates and, most importantly, carbamates. This reactivity makes it a relevant tool for scientists in organic synthesis and particularly for professionals in drug discovery and development, where the precise modulation of molecular properties is paramount for creating effective and safe therapeutics. Due to its inherent hazards, strict adherence to safety and handling protocols is mandatory for its use.
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